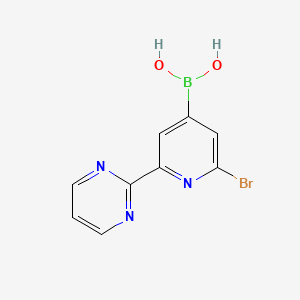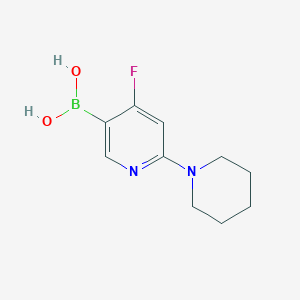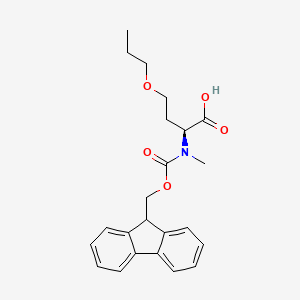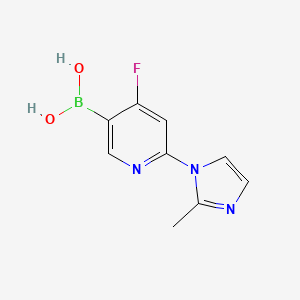
(2-Bromo-6-(pyrimidin-2-yl)pyridin-4-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Bromo-6-(pyrimidin-2-yl)pyridin-4-yl)boronic acid is a boronic acid derivative that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a bromine atom and a pyrimidine moiety. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
准备方法
The synthesis of (2-Bromo-6-(pyrimidin-2-yl)pyridin-4-yl)boronic acid typically involves several steps:
Halogen-Metal Exchange and Borylation: One common method involves the halogen-metal exchange reaction, where a halogenated pyridine derivative reacts with a metal reagent (such as lithium or magnesium) to form an organometallic intermediate.
Palladium-Catalyzed Cross-Coupling: Another approach is the palladium-catalyzed cross-coupling reaction, where a halopyridine reacts with a boron reagent in the presence of a palladium catalyst to form the desired boronic acid derivative.
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity, as well as scaling up the reactions for commercial use.
化学反应分析
(2-Bromo-6-(pyrimidin-2-yl)pyridin-4-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This compound is widely used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds. This reaction is highly valued for its mild conditions and functional group tolerance.
Oxidation and Reduction: The boronic acid group can undergo oxidation to form boronic esters or reduction to form boranes.
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with various nucleophiles, leading to the formation of diverse derivatives.
Common reagents used in these reactions include palladium catalysts, bases (such as potassium carbonate), and solvents (such as tetrahydrofuran).
科学研究应用
(2-Bromo-6-(pyrimidin-2-yl)pyridin-4-yl)boronic acid has numerous applications in scientific research:
作用机制
The mechanism of action of (2-Bromo-6-(pyrimidin-2-yl)pyridin-4-yl)boronic acid primarily involves its role as a boronic acid reagent in various chemical reactions. In Suzuki-Miyaura coupling, for example, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The bromine atom and pyrimidine moiety can also participate in various interactions, influencing the reactivity and selectivity of the compound in different reactions.
相似化合物的比较
(2-Bromo-6-(pyrimidin-2-yl)pyridin-4-yl)boronic acid can be compared with other boronic acid derivatives, such as:
Pyridine-2-boronic acid: Similar in structure but lacks the bromine and pyrimidine substituents.
Pyridine-4-boronic acid: Similar but without the bromine and pyrimidine groups.
6-Bromo-2-pyridinecarboxaldehyde: Contains a bromine atom and a formyl group instead of the boronic acid group.
The presence of the bromine atom and pyrimidine moiety in this compound provides unique reactivity and selectivity, making it a valuable reagent in organic synthesis.
属性
分子式 |
C9H7BBrN3O2 |
|---|---|
分子量 |
279.89 g/mol |
IUPAC 名称 |
(2-bromo-6-pyrimidin-2-ylpyridin-4-yl)boronic acid |
InChI |
InChI=1S/C9H7BBrN3O2/c11-8-5-6(10(15)16)4-7(14-8)9-12-2-1-3-13-9/h1-5,15-16H |
InChI 键 |
KGPKRSWATJFVLJ-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=NC(=C1)Br)C2=NC=CC=N2)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-(3-Butoxyphenyl)-2-[3-(dimethylamino)propyl]-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085957.png)

![4-(4-ethoxyphenyl)-3-(2-hydroxy-3,5-dimethylphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14085975.png)
![5-(2-hydroxyphenyl)-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-1H-pyrazole-3-carboxamide](/img/structure/B14085978.png)
![9-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-3-(2-methylpropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14085982.png)
![4-{(E)-[2-(1H-benzimidazol-2-yl)hydrazinylidene]methyl}phenol](/img/structure/B14086003.png)
![5-(2-hydroxy-3,4-dimethylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B14086008.png)
![1-(4-Bromophenyl)-2-(4,5-dimethyl-1,3-thiazol-2-yl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086009.png)
![(3S)-2-oxo-3-[(2-thiophen-2-ylacetyl)amino]azetidine-1-sulfonic acid](/img/structure/B14086014.png)
![3-[[3,5-Bis(trifluoromethyl)phenyl]amino]-4-[[(8alpha,9S)-10,11-dihydrocinchonan-9-yl]amino]-3-cyclobutene-1,2-dione](/img/structure/B14086016.png)

![2-(6-Chloro-1,3-benzothiazol-2-yl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086019.png)
